molecular formula C14H14 B1265501 4-Methyldiphenylmethane CAS No. 620-83-7

4-Methyldiphenylmethane

Cat. No.: B1265501
CAS No.: 620-83-7
M. Wt: 182.26 g/mol
InChI Key: SIYISNUJKMAQBV-UHFFFAOYSA-N
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Description

4-Methyldiphenylmethane, also known as 4-methylphenylphenylmethane, is an organic compound with the molecular formula C14H14. It is a derivative of toluene and benzyl chloride, characterized by a benzyl group attached to the para position of the toluene ring. This compound is of significant interest due to its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

4-Methyldiphenylmethane has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyldiphenylmethane can be synthesized through the Friedel-Crafts alkylation of toluene with benzyl chloride. The reaction typically involves the use of a Lewis acid catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

C6H5CH2Cl+C6H5CH3FeCl3C6H5CH2C6H4CH3\text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{C}_6\text{H}_5\text{CH}_3 \xrightarrow{\text{FeCl}_3} \text{C}_6\text{H}_5\text{CH}_2\text{C}_6\text{H}_4\text{CH}_3 C6​H5​CH2​Cl+C6​H5​CH3​FeCl3​​C6​H5​CH2​C6​H4​CH3​

Industrial Production Methods: In industrial settings, the synthesis of 4-benzyltoluene often involves the use of more environmentally benign catalysts, such as hierarchical zeolites. These catalysts offer high activity and stability, allowing for efficient production with minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Methyldiphenylmethane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form benzylic alcohols or benzoic acids.

    Reduction: Hydrogenation can convert it to perhydrobenzyltoluene.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.

    Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Benzylic alcohols, benzoic acids.

    Reduction: Perhydrobenzyltoluene.

    Substitution: Halogenated derivatives, nitro compounds.

Mechanism of Action

The mechanism of action of 4-benzyltoluene in hydrogen storage involves its reversible hydrogenation and dehydrogenation. In the presence of a platinum catalyst, 4-benzyltoluene can absorb hydrogen to form perhydrobenzyltoluene. This process is reversible, allowing for the release of hydrogen when needed. The molecular targets and pathways involved include the catalytic sites on the platinum surface, where hydrogenation and dehydrogenation occur .

Comparison with Similar Compounds

    Toluene: A simpler aromatic hydrocarbon with a single methyl group.

    Benzyl Chloride: A precursor in the synthesis of 4-benzyltoluene.

    Dibenzyltoluene: A compound with two benzyl groups attached to the toluene ring.

Uniqueness: 4-Methyldiphenylmethane is unique due to its specific structure, which allows for efficient hydrogen storage and release. Compared to dibenzyltoluene, it offers a balance between hydrogen capacity and ease of handling, making it a preferred choice in LOHC systems .

Properties

IUPAC Name

1-benzyl-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYISNUJKMAQBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70211045
Record name Benzene, 1-methyl-4-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70211045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

620-83-7
Record name 4-Benzyltoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Benzyltoluene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75367
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-methyl-4-(phenylmethyl)-
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URL https://comptox.epa.gov/dashboard/DTXSID70211045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzyltoluene
Source European Chemicals Agency (ECHA)
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Record name 4-BENZYLTOLUENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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